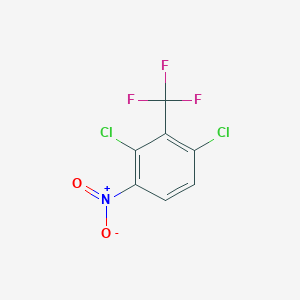

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVCRAVDFSTLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301244367 | |

| Record name | 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-83-8 | |

| Record name | 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

- Starting material: Aromatic compounds substituted with trifluoromethyl groups, such as 2-(trifluoromethyl)chlorobenzene or related derivatives.

- Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring, often using chlorine gas or chlorinating agents under controlled temperature conditions to avoid over-chlorination.

- Nitration: Introduction of the nitro group using nitrating mixtures (e.g., fuming nitric acid and sulfuric acid) at low temperatures to control regioselectivity and prevent decomposition.

Detailed Preparation Method from Literature

A representative preparation method is described in a study focused on intermediates related to diphenyl ether herbicides, which involves the following:

| Step | Reagents and Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| 1 | 1,3-bis(5-chloro-4-trifluoromethyl)benzene (23.4 g, 0.05 mol) dissolved in 50 mL acetic anhydride, temperature below 10 °C | Nitration by dropwise addition of a mixture of fuming nitric acid (5 g) and concentrated sulfuric acid (4 g) with stirring | 72.9% | Reaction completed at room temperature over 24 hours; product crystallized from methanol |

| 2 | Isolation by quenching in ice-cold water | Precipitation of crude product | - | Crude product purified by recrystallization |

This method emphasizes low-temperature nitration in an acetic anhydride medium to achieve selective nitration at the 4-position relative to the trifluoromethyl and chlorine substituents. The use of acetic anhydride likely moderates the reactivity of the nitrating mixture, enhancing selectivity and yield.

Alternative Synthetic Routes and Considerations

- Halogenation First, Then Nitration: Starting from 2-(trifluoromethyl)benzene, selective chlorination can be performed to install chlorine atoms at the 1 and 3 positions, followed by nitration under controlled acidic conditions to introduce the nitro group at the 4-position.

- Nitration Followed by Chlorination: In some cases, nitration of trifluoromethylbenzene precedes chlorination, but this route may require more stringent control due to the increased deactivating effect of the nitro group on further electrophilic substitution.

- Use of Protecting Groups or Directed Metalation: Advanced synthetic routes may involve directed ortho-metalation or use of protecting groups to achieve regioselectivity, especially when multiple substitutions are required.

Process Optimization and Environmental Considerations

According to patent literature, there is a focus on developing environmentally friendly processes for preparing related compounds, including this compound or its precursors. These processes aim to reduce hazardous waste and improve atom economy by:

- Minimizing use of excess reagents.

- Employing milder reaction conditions.

- Utilizing greener solvents or solvent-free conditions where possible.

- Implementing efficient purification techniques to reduce solvent consumption.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The nitration step is critical for regioselectivity; low temperatures and controlled addition rates improve the yield of the 4-nitro isomer.

- The trifluoromethyl group strongly deactivates the ring and directs electrophilic substitution meta to itself, facilitating substitution at the 1,3-positions for chlorine and 4-position for nitro.

- Purification by recrystallization from methanol is effective for isolating the product with high purity.

- Infrared spectroscopy of the nitrated product shows characteristic nitro group absorptions around 1510 and 1310 cm⁻¹, confirming successful nitration.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) are used under mild conditions.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.

Reduction Reactions: The major product is 1,3-dichloro-4-amino-2-(trifluoromethyl)benzene.

Oxidation Reactions: Products vary depending on the specific oxidizing agent used.

Scientific Research Applications

Applications in Synthesis

1. Synthesis of Agrochemicals:

The compound is utilized in the synthesis of various agrochemicals, including herbicides and fungicides. Research indicates that derivatives synthesized from 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene exhibit potent biological activity against pests and diseases affecting crops .

2. Intermediate in Organic Synthesis:

It serves as an important intermediate in the production of other chemical compounds. For instance, it can be transformed into substituted phenoxyphenyl ketones, which are precursors for fungicidal agents . The ability to modify its structure through various synthetic routes enhances its utility in organic chemistry.

Case Studies

Case Study 1: Fungicidal Activity

A study demonstrated that derivatives of this compound possess significant fungicidal properties. These compounds were synthesized via a multi-step process starting from the base compound, leading to high yields (up to 90%) of the final product. The resulting fungicides were tested in field trials and showed effectiveness against common fungal pathogens .

Case Study 2: Herbicide Development

Another research effort focused on developing herbicides from this compound. The synthesized products were evaluated for their herbicidal activity against various weed species. Results indicated that certain derivatives exhibited selective toxicity towards weeds while being safe for crops, making them suitable candidates for agricultural applications.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine and trifluoromethyl groups influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene with structurally related aromatic compounds, focusing on substituent positions, molecular properties, and applications:

Key Differences and Implications

Nitro Group Placement: In 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene, dual nitro groups enhance electron withdrawal, making it more reactive toward nucleophiles than the target compound .

Functional Group Variations :

- Fluorine vs. Chlorine : 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene exhibits better leaving-group properties in derivatization reactions due to fluorine’s electronegativity, whereas chlorine derivatives (e.g., the target compound) are more stable under acidic conditions .

- Trifluoromethyl (-CF₃) Effects : The -CF₃ group in all compounds enhances lipophilicity, influencing their solubility in organic solvents and bioavailability in agrochemical applications .

Applications :

- The target compound’s dual chlorine substitution makes it suitable for synthesizing sterically demanding heterocycles (e.g., indoles), whereas simpler analogs like 1-Chloro-4-(trifluoromethyl)benzene are prioritized in toxicity studies due to their lower molecular complexity .

- Derivatives with multiple nitro groups (e.g., 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene) are preferred in analytical chemistry for polyamine derivatization due to their enhanced electrophilic reactivity .

Research Findings and Limitations

- Synthetic Utility: highlights the target compound’s role in forming 3-[2-nitro-4-(trifluoromethyl)phenyl]indole via zinc-mediated coupling, a reaction less efficient with mono-chloro analogs due to reduced electrophilicity .

- Toxicity Data Gaps : While analogs like 1-Chloro-4-(trifluoromethyl)benzene have well-documented QSAR profiles , the target compound’s toxicity remains understudied, necessitating further research.

- Analytical Performance : demonstrates that nitro/fluoro-substituted derivatives outperform chloro analogs in chromatographic sensitivity, suggesting that the target compound may be less optimal for food-safety applications .

Biological Activity

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is an aromatic compound that exhibits significant biological activity. Its structure includes two chlorine atoms, a nitro group, and a trifluoromethyl group, which contribute to its chemical properties and biological interactions. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H3Cl2F3N2O2 |

| Molecular Weight | 239.01 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1221272-83-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of halogen atoms enhances its lipophilicity and potential for membrane permeability, allowing it to affect cellular processes.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may act on various receptors, influencing signaling pathways.

- Reactive Oxygen Species (ROS) Generation: The nitro group can lead to oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These findings suggest that the compound possesses potential as an antibacterial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on human cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines.

Case Study 1: Antibacterial Effects

A study published in MDPI evaluated the antibacterial effects of various nitro-substituted compounds, including this compound. The results demonstrated that it outperformed several conventional antibiotics against MRSA strains, highlighting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Photocatalytic Degradation

Another research effort focused on the photocatalytic degradation of this compound under UV light in the presence of titanium dioxide. The study found that it could be effectively degraded into less harmful products, suggesting applications in environmental remediation .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene, and how can reaction yields be improved?

Methodological Answer:

The compound can be synthesized via electrophilic aromatic substitution (EAS) or halogenation of nitrobenzene derivatives. For example, the nitro group directs incoming electrophiles to specific positions, while the trifluoromethyl group influences regioselectivity due to its electron-withdrawing nature. To improve yields:

- Use catalysts like FeCl₃ or AlCl₃ for Friedel-Crafts halogenation .

- Optimize reaction temperature (e.g., 50–80°C for controlled nitration) and stoichiometry of chlorinating agents (Cl₂ or SOCl₂) .

- Monitor intermediates via TLC or HPLC to minimize side reactions .

How can the purity of this compound be validated, and which analytical techniques are most effective?

Methodological Answer:

Purity can be assessed using:

- NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity; ¹H/¹³C NMR for aromatic substitution patterns .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (C₇H₂Cl₂F₃NO₂, ~264.5 g/mol) .

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm for nitro group confirmation .

What are the key physical properties (e.g., melting point, solubility) critical for experimental design?

Methodological Answer:

- Boiling point : ~242–245°C (estimated from analogous dichlorobenzotrifluorides) .

- Solubility : Low polarity in water; soluble in DCM, DMSO, or THF. Pre-dissolve in DMSO for biological assays .

- Density : ~1.47 g/cm³ (similar to dichlorobenzotrifluorides) .

Advanced Research Questions

How do electronic effects of the trifluoromethyl and nitro groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- The nitro group is a strong meta-director, while the trifluoromethyl group is an ortho/para-director due to its -I effect. This creates competitive regioselectivity in EAS.

- Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

- Experimental validation via Suzuki-Miyaura coupling with substituted boronic acids to assess coupling efficiency .

What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

Methodological Answer:

- Cross-reference data from authoritative databases (PubChem, CRC Handbook) and experimental replicates .

- Use differential scanning calorimetry (DSC) to measure precise melting points and detect polymorphic forms .

- Publish detailed synthetic protocols (e.g., solvent, heating rate) to standardize reporting .

How can computational tools predict the compound’s metabolic stability or toxicity for pharmacological applications?

Methodological Answer:

- In silico models : Use PISTACHIO or REAXYS databases to predict metabolic pathways and reactive intermediates .

- ADMET profiling : Evaluate lipophilicity (LogP) and cytochrome P450 interactions using tools like SwissADME .

- Validate predictions with in vitro hepatocyte assays .

What mechanistic insights explain the compound’s potential as a pesticide intermediate?

Methodological Answer:

- The chloro and trifluoromethyl groups enhance lipid solubility, enabling membrane penetration in pests.

- The nitro group can be enzymatically reduced to reactive intermediates, disrupting cellular redox balance (e.g., similar to oxyfluorfen’s herbicidal action) .

- Test efficacy in pest models (e.g., Drosophila) with LC₅₀ dose-response assays .

Methodological and Safety Considerations

What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.